(R)-Colchicine (R)-Colchicine (R)-colchicine is a colchicine. It is an enantiomer of a (S)-colchicine.
Brand Name: Vulcanchem
CAS No.: 75520-89-7
VCID: VC0135131
InChI: InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol

(R)-Colchicine

CAS No.: 75520-89-7

Reference Standards

VCID: VC0135131

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

(R)-Colchicine - 75520-89-7

CAS No. 75520-89-7
Product Name (R)-Colchicine
Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
IUPAC Name N-[(7R)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1
Standard InChIKey IAKHMKGGTNLKSZ-MRXNPFEDSA-N
Isomeric SMILES CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Canonical SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Description (R)-colchicine is a colchicine. It is an enantiomer of a (S)-colchicine.
Synonyms (R)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide; (+)-Colchicine;
PubChem Compound 53278
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator